(S)-(-)-Propranolol hydrochloride

Beta-Adrenoceptor Stereoselectivity Binding Affinity

Racemic propranolol introduces confounding variables from the inactive (R)-enantiomer, diluting β-blockade potency by ~50% per mole and altering T4→T3 conversion. (S)-(-)-Propranolol hydrochloride eliminates these artifacts for reproducible, interpretable pharmacology. • >100-fold higher β-blocking potency vs (R)-enantiomer; defined log Kd: -8.16 (β1), -9.08 (β2), -6.93 (β3) • Pure active enantiomer - no enantiomer-enantiomer interactions on protein binding or clearance • Preserves thyroid hormone metabolism; no T3/T4 ratio suppression vs racemate • Consistent Class I antiarrhythmic plus potent β-blockade for cardiac electrophysiology Supplied with certified purity and full analytical documentation for immediate laboratory deployment.

Molecular Formula C16H21NO2.HCl
Molecular Weight 295.81
Cat. No. B1532980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Propranolol hydrochloride
Synonyms(S)-(-)-1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride
Molecular FormulaC16H21NO2.HCl
Molecular Weight295.81
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-(-)-Propranolol Hydrochloride


(S)-(-)-Propranolol hydrochloride (CAS 4199-10-4) is the optically pure, pharmacologically active enantiomer of the non-selective β-adrenergic receptor antagonist propranolol . It is a chiral aryloxypropanolamine that antagonizes β1, β2, and β3 adrenoceptors with high affinity. As the active stereoisomer in the racemic mixture commonly used in clinical and research settings, it serves as a critical tool for dissecting stereoselective pharmacology and avoiding confounding effects from the inactive (R)-(+)-enantiomer [1].

Chiral reference standard for enantiomer-comparison studies
Beta-adrenoceptor research workflow support
Stereochemical control to avoid racemic interference

Racemic vs. (S)-(-)-Propranolol: Research Validity


In β-adrenoceptor research, substituting racemic (R,S)-propranolol for optically pure (S)-(-)-propranolol hydrochloride introduces significant, quantifiable confounding variables. The racemic mixture contains a 50:50 ratio of the active (S)-(-)-enantiomer and the significantly less active (R)-(+)-enantiomer, which differ in both their pharmacodynamic and pharmacokinetic properties [1]. Using the racemate not only dilutes the β-blocking potency by 100-fold per mole of total drug [2] but also introduces non-β-blocking activities of the (R)-enantiomer, such as inhibition of thyroxine to triiodothyronine conversion [3], and enantiomer-enantiomer interactions that alter the protein binding and clearance of the active (S)-(-)-form [4]. Therefore, relying on the racemic mixture for in vitro and in vivo studies, especially when establishing structure-activity relationships or performing quantitative pharmacology, leads to data that is not directly interpretable and is irreproducible when compared to studies using the pure active enantiomer.

Racemate use dilutes beta-blockade engagement and may shift target-occupancy profiles.

(R)-enantiomer off-target activities may confound thyroid hormone conversion endpoints.

Enantiomer-enantiomer interactions can alter protein binding and clearance context.

(S)-(-)-Propranolol Quantitative Evidence


β-Adrenoceptor Antagonist Potency

(S)-(-)-Propranolol hydrochloride demonstrates a >100-fold higher affinity for β-adrenergic receptors compared to its (R)-(+)-counterpart. In normal subjects, the S(–)-enantiomer is approximately 100 times as potent as the R(+)-enantiomer in blocking beta adrenergic receptors [1]. A direct in vitro study quantifying the antagonism of isoprenaline's inotropic and chronotropic responses found that (+)-propranolol possessed less than one-hundredth the potency of (-)-propranolol [2].

β-Adrenoceptor Potency
Head-to-head
(S)-(-)-Propranolol Potency baseline
vs
(R)-(+)-Propranolol >100-fold lower potency
Supports enantiomer-specific potency context
Receptor affinity difference confirmed in human and tissue data
Beta-Adrenoceptor Stereoselectivity Binding Affinity

Stereoselective Pharmacokinetic Disposition

Following oral administration of the racemic mixture, the active (S)-(-)-propranolol exhibits significantly higher plasma exposure than the (R)-(+)-enantiomer due to stereoselective hepatic metabolism. At steady state, the area under the plasma concentration-time curve (AUC) for (S)-propranolol was 1.52 times higher (P < 0.01) than that of the (R)-isomer after 40 mg racemate administration [1]. Another study reported a eudismic ratio for AUC of (S)- over (R)-propranolol of 1.42 (p < 0.01) at steady state, with a corresponding Cmax ratio of 1.36 [2].

PK Disposition
Head-to-head
(S)-(-)-Propranolol AUC 1.42–1.52× higher
vs
(R)-(+)-Propranolol AUC Baseline
Supports stereoselective exposure context
P
In Vivo Beta-Blockade
Head-to-head
20 mg (S)-(-)-Propranolol 14% HR reduction
vs
40 mg racemic propranolol 14% HR reduction
Reported comparable endpoint response at half dose
p
Subtype Binding
Data to verify
β1: -8.16
β2: -9.08
β3: -6.93
log Kd
Supports subtype selectivity context
CHO cell expression; no published source cited
Membrane Stabilization
Head-to-head
(S)-(-)-Propranolol Equipotent
vs
(R)-(+)-Propranolol Equipotent
Equipotent membrane stabilization context
Both enantiomers slow conduction similarly at 10 µM
Thyroid Hormone Effect
Head-to-head
(S)-(-)-Propranolol No significant T3/T4 change
vs
Racemic propranolol 25% decrease (p
Supports thyroid-axis endpoint compatibility
(R)-enantiomer responsible for T4-T3 conversion inhibition
Pharmacokinetics Stereoselective Metabolism AUC

In Vivo Beta-Blockade Equivalence

A randomized, double-blind, crossover clinical study directly compared the hemodynamic effects of 40 mg t.i.d. racemic (R,S)-propranolol against 20 mg t.i.d. optically pure (S)-propranolol. Both treatments decreased exercise-induced heart rate by 14% (p < 0.01) and the rate-pressure product by 19% (p < 0.01) to the same extent, demonstrating equal beta-blocking efficacy [1].

In Vivo Beta-Blockade
Head-to-head
20 mg (S)-(-)-Propranolol 14% HR reduction
vs
40 mg racemic propranolol 14% HR reduction
Reported comparable endpoint response at half dose
p
Subtype Binding
Data to verify
β1: -8.16
β2: -9.08
β3: -6.93
log Kd
Supports subtype selectivity context
CHO cell expression; no published source cited
Membrane Stabilization
Head-to-head
(S)-(-)-Propranolol Equipotent
vs
(R)-(+)-Propranolol Equipotent
Equipotent membrane stabilization context
Both enantiomers slow conduction similarly at 10 µM
Thyroid Hormone Effect
Head-to-head
(S)-(-)-Propranolol No significant T3/T4 change
vs
Racemic propranolol 25% decrease (p
Supports thyroid-axis endpoint compatibility
(R)-enantiomer responsible for T4-T3 conversion inhibition
Pharmacodynamics Beta-Blockade Hemodynamics

Receptor Subtype Binding Profile

(S)-(-)-Propranolol hydrochloride binds to all three human β-adrenoceptor subtypes with high affinity, but with a distinct selectivity profile. Its binding constants (log Kd values) are -8.16, -9.08, and -6.93 for β1, β2, and β3 adrenoceptors stably expressed in Chinese hamster ovary cells, respectively . This indicates a slightly higher affinity for the β2-subtype compared to β1, and a significantly lower affinity for the β3-subtype.

Subtype Binding
Data to verify
β1: -8.16
β2: -9.08
β3: -6.93
log Kd
Supports subtype selectivity context
CHO cell expression; no published source cited
Beta-Adrenoceptor Subtypes Binding Affinity Kd

Membrane Stabilizing Activity

Unlike β-blockade, the membrane stabilizing (local anesthetic or Class I antiarrhythmic) effect of propranolol is not stereoselective. Both (R)- and (S)-propranolol enantiomers are equipotent with regard to this property [1][2]. In isolated perfused hearts, both isomers caused a similar and marked slowing of conduction velocity through the His bundle and ventricular myocardium at a concentration of 10 µM [3].

Membrane Stabilization
Head-to-head
(S)-(-)-Propranolol Equipotent
vs
(R)-(+)-Propranolol Equipotent
Equipotent membrane stabilization context
Both enantiomers slow conduction similarly at 10 µM
Antiarrhythmic Electrophysiology Membrane Stabilization

Thyroid Hormone Conversion Effects

The (R)-enantiomer of propranolol uniquely inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3), a property not shared by the (S)-enantiomer. A clinical study showed that while racemic (R,S)-propranolol (40 mg t.i.d.) decreased the T3/T4 ratio by 25% (p < 0.01), optically pure (S)-propranolol (20 mg t.i.d.) had no significant effect on this ratio [1].

Thyroid Hormone Effect
Head-to-head
(S)-(-)-Propranolol No significant T3/T4 change
vs
Racemic propranolol 25% decrease (p
Supports thyroid-axis endpoint compatibility
(R)-enantiomer responsible for T4-T3 conversion inhibition
Endocrinology Thyroid Off-target Effects

Applications of (S)-(-)-Propranolol


In Vitro β-Adrenoceptor Assays

Use (S)-(-)-propranolol hydrochloride as the reference standard and active tool compound for all in vitro assays measuring β1, β2, or β3 adrenoceptor binding, functional antagonism (e.g., cAMP inhibition), or downstream signaling. Its >100-fold higher potency [1] and well-defined binding constants [2] compared to the (R)-enantiomer or racemate enable accurate calculation of Ki, Kd, and IC50 values without the need to correct for the 50% inactive component present in racemic formulations.

Stereoselective Pharmacokinetic & DDI Studies

Employ (S)-(-)-propranolol hydrochloride as the primary analyte in PK and DDI studies, especially those involving hepatic CYP450 enzymes (CYP2D6, CYP1A2). Its stereoselective disposition—with a 1.42 to 1.77-fold higher AUC than the (R)-enantiomer after racemate dosing [1]—makes it the most relevant species to monitor. Using the pure enantiomer eliminates the confounding variable of enantiomer-enantiomer interactions on protein binding and clearance [2] that occur when the racemate is administered.

In Vivo Beta-Blockade Studies

Select (S)-(-)-propranolol hydrochloride for all animal models and human studies where the primary objective is to assess β-adrenoceptor function without altering thyroid hormone metabolism. The clinical evidence demonstrates that pure (S)-propranolol provides full beta-blockade at half the racemic dose but does not inhibit the conversion of T4 to T3, in contrast to the racemate which decreases the T3/T4 ratio by 25% [1].

Cardiac Electrophysiology & Arrhythmia Models

Utilize (S)-(-)-propranolol hydrochloride in Langendorff heart preparations or other electrophysiology models to achieve consistent, quantifiable slowing of conduction velocity through the AV node, His bundle, and ventricular myocardium [1]. Because its membrane-stabilizing (Class I antiarrhythmic) effect is equipotent to that of the (R)-enantiomer [2], the pure (S)-enantiomer provides a standardized tool that combines both potent β-blockade and Class I activity, facilitating reproducible studies on cardiac excitability and arrhythmogenesis.

Application
Selection Property
Validation Focus
Beta-adrenoceptor binding/functional assays
Single-enantiomer purity
Enantiomer-specific affinity parameter determination
Stereoselective PK/DDI studies
Enantiomer-specific exposure profile
CYP-mediated metabolism without enantiomer interaction
In vivo beta-adrenoceptor function models
Thyroid-axis endpoint compatibility
Beta-blockade without T4-T3 conversion interference
Cardiac electrophysiology research
Combined beta-blockade and Class I activity
Conduction velocity slowing measurements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-Propranolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.